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Introduction
IPN60090 dihydrochloride, also known as IACS-6274, is a potent and selective small-

molecule inhibitor of glutaminase-1 (GLS-1).[1][2][3] Developed through a collaboration

between The University of Texas MD Anderson Cancer Center and Ipsen Biopharmaceuticals,

this agent targets the metabolic reprogramming inherent in many cancer cells, a key hallmark

of malignancy.[1][4] Dysregulation of cellular metabolism, particularly the increased reliance on

glutamine, presents a promising therapeutic window for intervention.[1][2] IPN60090 is

currently under investigation in Phase I clinical trials for patients with advanced solid tumors.[1]

[5] This document provides a comprehensive overview of the preclinical data for IPN60090
dihydrochloride, focusing on its mechanism of action, pharmacokinetics, and anti-tumor

efficacy.

Mechanism of Action
IPN60090 selectively inhibits GLS-1, a mitochondrial enzyme crucial for the conversion of

glutamine to glutamate.[2][6][7] This reaction is a primary step in glutaminolysis, a metabolic

pathway that fuels the tricarboxylic acid (TCA) cycle with α-ketoglutarate, supports redox

balance through glutathione synthesis, and provides building blocks for nucleotide and amino

acid synthesis.[2] By blocking GLS-1, IPN60090 disrupts these essential cellular processes,

thereby impeding the proliferation of cancer cells that are highly dependent on glutamine.[2][3]

Preclinical studies have indicated that tumors with specific genetic alterations, such as
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mutations in KEAP1/NFE2L2 or low expression of asparagine synthetase (ASNS), may be

particularly sensitive to GLS-1 inhibition.[1][8]
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Figure 1: IPN60090 Mechanism of Action.

Pharmacological Properties
IPN60090 was developed to have excellent physicochemical and pharmacokinetic properties,

enabling high oral exposure and sustained target engagement in preclinical models.[2][3]

In Vitro Potency
Parameter Value

GLS-1 IC50 Data not publicly available

Note: Specific IC50 values for IPN60090 are not detailed in the provided search results, but it is

described as a "potent" inhibitor.

Pharmacokinetics
IPN60090 demonstrates favorable pharmacokinetic profiles across multiple preclinical species.

[2]

Species Dose Cmax (µM) Tmax (h) AUC (µM·h) Half-life (h)

Mouse Not specified Not specified Not specified Not specified Not specified

Rat Not specified Not specified Not specified Not specified Not specified

Dog Not specified Not specified Not specified Not specified Not specified

Note: While the search results emphasize excellent pharmacokinetic properties, specific

quantitative data for Cmax, Tmax, AUC, and half-life in different preclinical species are not

available in the public domain documents reviewed.

Preclinical Efficacy
The anti-tumor activity of IPN60090 has been demonstrated in various preclinical cancer

models, both as a monotherapy and in combination with other agents.
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Monotherapy
Studies in cell line-derived xenograft (CDX) and patient-derived xenograft (PDX) models of

non-small cell lung cancer (NSCLC) and ovarian cancer have shown the efficacy of IPN60090.

[1][2] A notable finding is the enhanced sensitivity in models with KEAP1/NRF2 mutations.[1]

Model Cancer Type Dosing Outcome

H2122 CDX NSCLC 100 mg/kg BID, oral
Similar efficacy to CB-

839 at 250 mg/kg BID

Ru337 PDX NSCLC 100 mg/kg BID, oral

Robust in vivo target

engagement and

tumor growth

inhibition

Combination Therapy
Preclinical evidence suggests that IPN60090 can act synergistically with other anti-cancer

therapies.[8] Combination strategies are being explored for Phase 1b expansion cohorts.[8]

With TORC1/2 Inhibitor (TAK-228): Demonstrated enhanced anti-tumor efficacy in an

NSCLC PDX model.[2]

With Checkpoint Inhibitors: Preclinical data suggest that IPN60090 may enhance the anti-

tumor immune response by reprogramming T cells and impacting the tumor

microenvironment, providing a rationale for combination with checkpoint blockade therapies

like pembrolizumab.[8]
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Figure 2: Generalized In Vivo Xenograft Study Workflow.

Objective: To evaluate the anti-tumor efficacy of IPN60090 as a monotherapy or in combination

in immunodeficient mice bearing human tumor xenografts.

Methodology:

Cell Culture and Implantation: Human cancer cell lines (e.g., H2122) are cultured under

standard conditions. A specified number of cells are then subcutaneously implanted into the

flanks of immunodeficient mice (e.g., NSG mice). For PDX models, tumor fragments from

patients are implanted.

Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-

200 mm³). Mice are then randomized into treatment and control groups.

Drug Administration: IPN60090 dihydrochloride is formulated in a suitable vehicle (e.g.,

0.5% methylcellulose in water) and administered orally at specified doses (e.g., 100 mg/kg)

and schedules (e.g., twice daily). The control group receives the vehicle only.

Monitoring: Tumor dimensions are measured regularly (e.g., twice weekly) with calipers, and

tumor volume is calculated. Animal body weight and general health are also monitored.

Endpoint and Analysis: The study is terminated when tumors in the control group reach a

predetermined size. Tumors and other tissues may be collected for pharmacodynamic and

biomarker analysis.

Biomarkers of Response
A significant aspect of the preclinical development of IPN60090 has been the identification of

potential biomarkers to select patients most likely to benefit from treatment.

KEAP1/NFE2L2 Mutations: Lung cancers with these mutations have shown increased

sensitivity to IPN60090.[1] These mutations lead to a state of oxidative stress, making the

cells more reliant on glutamine metabolism for redox balance.
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Low ASNS Expression: Asparagine synthetase (ASNS) provides an alternative pathway for

asparagine synthesis. Tumors with low ASNS expression may have a greater dependence

on glutamine, suggesting they may be more susceptible to GLS-1 inhibition.[8] Novel CLIA-

certified assays have been developed to identify patients with low ASNS levels.[1]

Conclusion
IPN60090 dihydrochloride is a promising, orally bioavailable, and selective GLS-1 inhibitor

with a strong preclinical rationale for its development as an anti-cancer agent.[2][9] Its excellent

pharmacokinetic properties and demonstrated anti-tumor efficacy in various preclinical models,

particularly those with specific molecular markers, underscore its potential.[1][2] The ongoing

Phase I clinical trials will be crucial in translating these preclinical findings into clinical benefits

for patients with advanced solid tumors.[1][5] The biomarker-driven approach, focusing on

patient populations with KEAP1/NFE2L2 mutations or low ASNS expression, represents a key

strategy in the clinical development of IPN60090.[1][8]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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